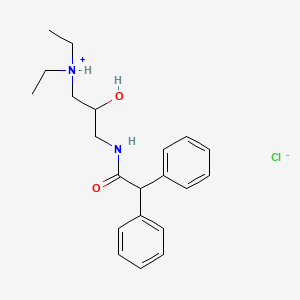
5-Bromo-1,1-(propylenedithio)-indane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1,1-(propylenedithio)-indane: is an organic compound characterized by the presence of a bromine atom and a propylenedithio group attached to an indane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,1-(propylenedithio)-indane typically involves the bromination of 1,1-(propylenedithio)-indane. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-1,1-(propylenedithio)-indane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to yield various reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 5-azido-1,1-(propylenedithio)-indane, 5-thio-1,1-(propylenedithio)-indane, or 5-alkoxy-1,1-(propylenedithio)-indane.
Oxidation Products: Compounds with additional oxygen-containing functional groups like hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Various reduced forms of the original compound with altered oxidation states.
Scientific Research Applications
Chemistry: 5-Bromo-1,1-(propylenedithio)-indane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activity and can be explored for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its incorporation into polymer matrices can enhance the properties of the resulting materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1,1-(propylenedithio)-indane depends on its specific application. In chemical reactions, the bromine atom and the propylenedithio group play crucial roles in determining the reactivity and selectivity of the compound. The bromine atom can act as a leaving group in substitution reactions, while the propylenedithio group can participate in various chemical transformations.
Comparison with Similar Compounds
5-Bromo-1,1-(ethylenedithio)-indane: Similar structure but with an ethylenedithio group instead of propylenedithio.
5-Bromo-1,1-(methylenedithio)-indane: Contains a methylenedithio group.
5-Chloro-1,1-(propylenedithio)-indane: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 5-Bromo-1,1-(propylenedithio)-indane is unique due to the presence of the propylenedithio group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of the bromine atom and the propylenedithio group makes it a versatile compound for various synthetic applications.
Properties
CAS No. |
850349-58-5 |
|---|---|
Molecular Formula |
C12H13BrS2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
6-bromospiro[1,2-dihydroindene-3,2'-1,3-dithiane] |
InChI |
InChI=1S/C12H13BrS2/c13-10-2-3-11-9(8-10)4-5-12(11)14-6-1-7-15-12/h2-3,8H,1,4-7H2 |
InChI Key |
VHVMUPUNPLSEFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2(CCC3=C2C=CC(=C3)Br)SC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


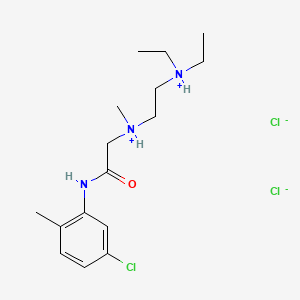
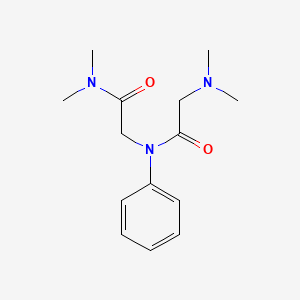
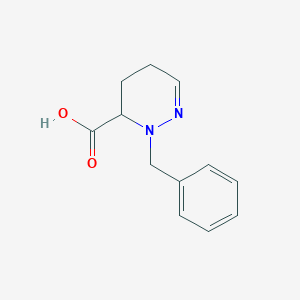
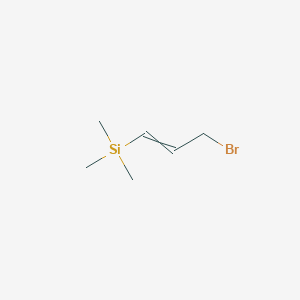

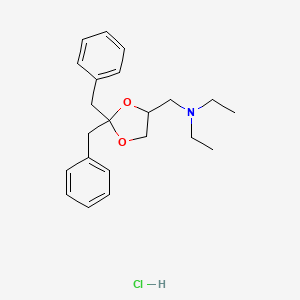
![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)
![2-[2-(4-iodophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13775622.png)
![(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B13775632.png)

![2-[2-[(1-Oxoallyl)oxy]ethoxy]ethyl N,N-diethyl-beta-alaninate](/img/structure/B13775654.png)
![2,2,5,5-Tetrafluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B13775661.png)

